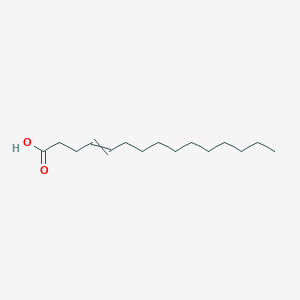
Pentadec-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadec-4-enoic acid is a monounsaturated fatty acid with the molecular formula C15H28O2. It is characterized by a double bond between the fourth and fifth carbon atoms in its 15-carbon chain. This compound is part of a broader class of unsaturated fatty acids, which are known for their various applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadec-4-enoic acid can be synthesized through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the influence of a catalyst to form pentadec-4-enoic ester. Subsequent hydrolysis, acidification, layering, and rectification in an alkaline medium yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic rearrangement of pentenoic acids. This process typically uses noble metal catalysts such as platinum or palladium to facilitate the conversion. The resulting product is then purified through various techniques to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Pentadec-4-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated fatty acids.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are often employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Pentadec-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds and as a reagent in organic synthesis.
Biology: This compound is studied for its role in cellular processes and its potential effects on metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic benefits, including anti-inflammatory and anticancer properties.
Industry: This compound is used in the production of specialty chemicals, lubricants, and surfactants
Mechanism of Action
The mechanism of action of pentadec-4-enoic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, influence membrane fluidity, and affect signal transduction pathways. These interactions can lead to changes in cellular processes such as inflammation, apoptosis, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Pent-2-enoic acid
- Pent-3-enoic acid
- Hexadec-4-enoic acid
Uniqueness
Pentadec-4-enoic acid is unique due to its specific chain length and the position of the double bond. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
66086-78-0 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
pentadec-4-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h11-12H,2-10,13-14H2,1H3,(H,16,17) |
InChI Key |
STFWYFQCNSNCOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


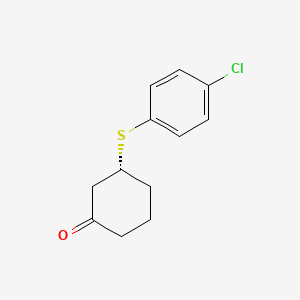
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
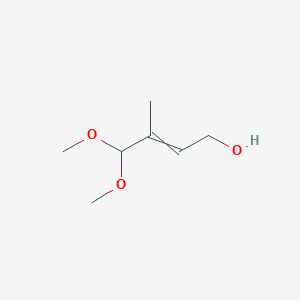
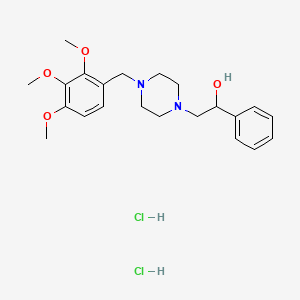

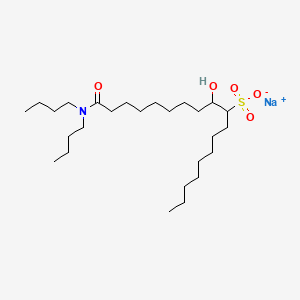
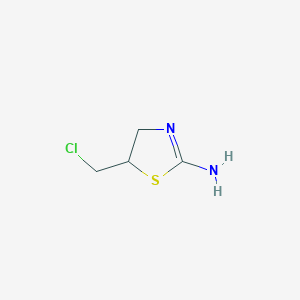
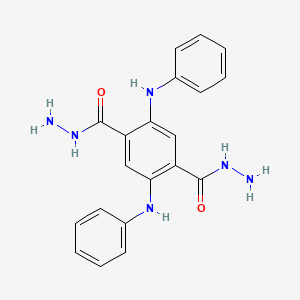
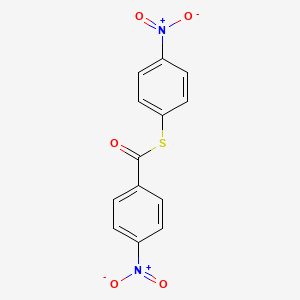
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)

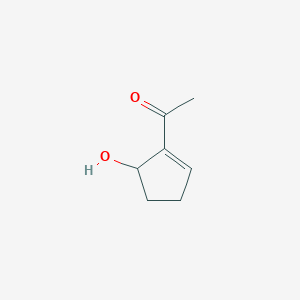
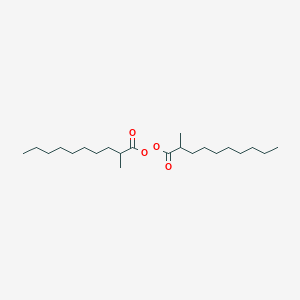
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
